molecular formula C13H14N2O2 B5546696 N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide

N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide

Cat. No. B5546696
M. Wt: 230.26 g/mol
InChI Key: VZEXLXUNRZFXND-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide is a compound that has been studied in various contexts due to its unique structural and chemical properties. Its synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored in several studies.

Synthesis Analysis

  • The synthesis of compounds related to N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide often involves complex reactions. For example, compounds derived from imidazole and isoxazole, which are similar in structure to N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide, have been synthesized using various methods, including polyamide formation and multi-step reactions (Bouck & Rasmussen, 1993); (Kiyani et al., 2015).

Molecular Structure Analysis

  • Studies on similar compounds have shown that the molecular structure can involve intramolecular hydrogen bonding and may exhibit various conformations depending on the specific substituents and molecular interactions (Köysal et al., 2005); (Urbańczyk-Lipkowska et al., 1984).

Chemical Reactions and Properties

  • The chemical reactions of N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide and related compounds often involve interactions such as intramolecular hydrogen bonds and pi interactions, which are crucial for the stability and reactivity of these molecules (Achutha et al., 2017); (Nishiwaki et al., 1974).

Physical Properties Analysis

  • The physical properties, such as solubility, thermal stability, and crystallinity, of similar compounds have been studied, providing insights into their behavior in various conditions (Fu-b, 2014); (Shahidha et al., 2014).

Chemical Properties Analysis

  • The chemical properties of N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide, including reactivity, bonding characteristics, and potential for forming derivatives, have been a subject of interest. Studies on related compounds have explored these aspects using various spectroscopic and analytical methods (Gholivand et al., 2009); (Prabhuswamy et al., 2016).

Scientific Research Applications

Isoxazole Derivatives as Biological Agents

Isoxazole derivatives have been explored for various biological activities, indicating the potential for N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide to be studied in similar contexts. For instance, isoxazole compounds have shown inhibition effects on dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine de novo synthesis pathway, which is crucial for cell proliferation and immune response. Such inhibitors have applications in the development of immunosuppressive and anticancer agents (Knecht & Löffler, 1998).

Anticancer Applications

Some isoxazole derivatives have been evaluated for their anticancer activities, showcasing the potential for N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide to contribute to this field. Compounds with isoxazole moieties have been designed to target various cancer cell lines, demonstrating moderate to excellent anticancer activity. This suggests the possibility of exploring similar compounds for their efficacy against different types of cancer (Ravinaik et al., 2021).

Antiprotozoal and Antimicrobial Activities

Isoxazole derivatives have also been identified for their antiprotozoal and antimicrobial properties, indicating a potential research direction for N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide in the development of new therapeutic agents against infectious diseases. Dicationic 3,5-diphenylisoxazoles, for example, have shown potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering insights into the structural features contributing to antiprotozoal efficacy (Patrick et al., 2007).

Corrosion Inhibition

Beyond biomedical applications, isoxazole derivatives have found use in materials science, such as corrosion inhibition for metals. This suggests that compounds like N-(4-ethylphenyl)-3-methyl-5-isoxazolecarboxamide could potentially be investigated for their effectiveness in protecting metals from corrosion, which is valuable for industrial applications (Dohare et al., 2017).

properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-10-4-6-11(7-5-10)14-13(16)12-8-9(2)15-17-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEXLXUNRZFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

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